molecular formula C10H9NO3S B14582227 1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- CAS No. 61379-01-9

1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)-

Cat. No.: B14582227
CAS No.: 61379-01-9
M. Wt: 223.25 g/mol
InChI Key: ZDQSSQUWQLZIKQ-UHFFFAOYSA-N
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Description

1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- is a heterocyclic compound that contains both sulfur and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzyl 2-phenylethynyl sulfone with benzaldehyde under basic conditions using nBuLi (n-butyllithium) as a reagent. This reaction yields the desired compound as a white solid with a melting point of 213–215°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of similar synthetic routes on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, compounds like carboxin, which share a similar structure, inhibit succinate dehydrogenase (SDH) by binding to the quinone reduction site of the enzyme complex. This prevents ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxathiin, 2,3-dihydro-6-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61379-01-9

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

6-(4-nitrophenyl)-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C10H9NO3S/c12-11(13)9-3-1-8(2-4-9)10-7-15-6-5-14-10/h1-4,7H,5-6H2

InChI Key

ZDQSSQUWQLZIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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